REACTION_CXSMILES
|
[CH2:1]([C:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[O:5][N:4]=1)[CH3:2].[Br:12]N1C(=O)CCC1=O.CC(N=NC(C#N)(C)C)(C#N)C>C(Cl)(Cl)(Cl)Cl>[Br:12][CH:1]([C:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[O:5][N:4]=1)[CH3:2]
|
Name
|
|
Quantity
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5.3 g
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Type
|
reactant
|
Smiles
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C(C)C1=NOC2=C1C=CC=C2
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Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
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CC(C)(C#N)N=NC(C)(C)C#N
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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is refluxed for 1 h
|
Duration
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1 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for a further 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
filtering the mixture
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by chromatography over silica gel with ethyl acetate/hexane (1:1)
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Name
|
|
Type
|
product
|
Smiles
|
BrC(C)C1=NOC2=C1C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |